molecular formula C13H22N2O6 B1449882 Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate CAS No. 1400764-62-6

Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate

Cat. No.: B1449882
CAS No.: 1400764-62-6
M. Wt: 302.32 g/mol
InChI Key: NUEDJSDOGUZUCX-UHFFFAOYSA-N
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Description

Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate: is a chemical compound with the molecular formula C11H20N2O2.C2H2O4. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate typically involves the reaction of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically performed at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and it may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate is used as a building block in the synthesis of more complex organic molecules. Its spirocyclic structure makes it valuable in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in novel ways, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate is unique due to its oxalate group, which can impart different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEDJSDOGUZUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400764-62-6
Record name Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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